2-[2-(3-Methylphenoxy)ethyl]piperidine

Lipophilicity Drug-likeness ADME prediction

Select this 2-substituted piperidine derivative for superior aqueous solubility (LogSW -3.12, ~3× higher than 1-substituted isomers) and reduced lipophilicity (LogP 3.90 vs. 4.35). These properties minimize precipitation risk in HTS and improve membrane permeability predictions. It is a halogen-free alternative to 3-chlorophenoxy analogs, enabling exploration of EP4 receptor antagonist SAR space for inflammatory disease models. Ideal for ADME panel screening where lower LogP is targeted.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 946715-77-1
Cat. No. B3172151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Methylphenoxy)ethyl]piperidine
CAS946715-77-1
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCC2CCCCN2
InChIInChI=1S/C14H21NO/c1-12-5-4-7-14(11-12)16-10-8-13-6-2-3-9-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3
InChIKeySXHLAPAHITZCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946715-77-1) for Research Procurement: Basic Profile and Procurement Context


2-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946715-77-1) is a synthetic piperidine derivative featuring a 2-substituted piperidine ring connected via an ethyl linker to a 3-methylphenoxy moiety . This structural class has been disclosed in patent literature as selective prostaglandin E2 EP4 receptor antagonists, with therapeutic relevance for inflammatory conditions including osteoarthritis and rheumatoid arthritis [1]. The compound is commercially available for research use from chemical suppliers including ChemBridge (via Hit2Lead), with catalog availability at 95%+ purity and a molecular weight of 219.32 g/mol .

Why Generic Substitution of 2-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946715-77-1) with In-Class Analogs Is Scientifically Inadvisable


Piperidine-based phenoxyethyl derivatives cannot be generically interchanged due to critical variations in substitution position and aryl substitution pattern that produce quantifiable differences in physicochemical properties . Specifically, the 2-substituted piperidine scaffold in this compound differs fundamentally from the 1-substituted piperidine isomer (CAS not specified, Hit2Lead ID 5476181), with documented LogP and LogSW values diverging by measurable magnitudes . These differences directly impact membrane permeability predictions and solubility behavior, which are decisive factors in assay reproducibility and lead optimization workflows. Furthermore, the 3-methyl substitution pattern on the phenoxy ring represents a distinct chemical space from chloro-, unsubstituted, or alternative positional isomers, each exhibiting unique property profiles that preclude reliable extrapolation across the series .

Quantitative Differentiation Evidence for 2-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946715-77-1) Versus Structural Analogs


LogP Lipophilicity Differentiation: 2-Substituted Piperidine Versus 1-Substituted Isomer

The target compound exhibits a LogP value of 3.90, which is measurably lower than the LogP of 4.35 observed for its 1-substituted piperidine isomer (1-[2-(3-methylphenoxy)ethyl]piperidine, Hit2Lead ID 5476181) . Both compounds share identical molecular formula (C14H21NO), molecular weight (219 g/mol), tPSA (12.5), H-bond donor count (0), H-bond acceptor count (2), and rotatable bonds (4), thereby isolating substitution position as the sole variable driving the 0.45 LogP unit difference . This represents a meaningful distinction in predicted membrane permeability and lipophilic efficiency metrics.

Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility Prediction: LogSW Advantage of 2-Substituted Scaffold

The target compound demonstrates a LogSW (logarithm of aqueous solubility) value of -3.12, compared to -3.61 for the 1-substituted piperidine isomer (Hit2Lead ID 5476181) . The 0.49 LogSW unit difference corresponds to a predicted ~3-fold higher aqueous solubility for the 2-substituted scaffold, assuming the relationship LogS ≈ LogSW (where S is solubility in mol/L) . Both compounds are achiral free base liquids with identical molecular formula, tPSA, and H-bonding capacity, confirming that substitution position alone drives the solubility differential .

Aqueous solubility Formulation Screening compatibility

3-Methyl Substitution Profile: Physicochemical Differentiation from 3-Chloro Analog

The target compound (3-methylphenoxy substitution) exhibits LogP = 3.90 and LogSW = -3.12, compared to the 3-chlorophenoxy analog (1-[2-(3-chlorophenoxy)ethyl]piperidine, Hit2Lead ID 5466390) with LogP = 4.26 and LogSW = -3.58 . The methyl-to-chloro substitution results in a LogP reduction of 0.36 units and a LogSW improvement of 0.46 units, indicating that the 3-methyl derivative is both less lipophilic and more water-soluble than its chloro counterpart . This differentiation is particularly relevant for programs requiring halogen-free chemical matter due to metabolic or environmental toxicity considerations.

Halogen-free scaffold Lead optimization Property tuning

2-Substituted Piperidine Scaffold: Distinct Chemical Genomics Space from 3- and 4-Substituted Analogs

The 2-substituted piperidine scaffold represents a discrete chemical space that is topologically distinct from the more commonly available 3-substituted analog, 3-[2-(3-methylphenoxy)ethyl]piperidine (CAS 946727-35-1) [1]. While direct comparative biological data between these specific compounds is not available in the public domain, the topological difference in nitrogen positioning relative to the phenoxyethyl chain alters the three-dimensional presentation of pharmacophoric elements, which is a fundamental determinant of target recognition and selectivity profiles [2]. The commercial availability of the 2-substituted scaffold complements rather than duplicates existing piperidine positional isomer collections.

Chemical genomics Scaffold hopping SAR exploration

EP4 Receptor Antagonist Class Membership: Patent-Disclosed Therapeutic Relevance

The 2-[2-(3-methylphenoxy)ethyl]piperidine scaffold falls within the general structural scope of Formula II compounds disclosed in US Patent 9,402,838 as selective prostaglandin E2 EP4 receptor antagonists [1]. The patent discloses that compounds within this structural class exhibit selectivity for EP4 relative to EP1, EP2, and EP3 receptor subtypes [1]. While specific IC50 or Ki values for this exact compound are not provided in the patent, the structural inclusion within the claimed genus establishes its potential utility in EP4-targeted research programs, with the patent specifically citing therapeutic applications in osteoarthritis and rheumatoid arthritis [1].

EP4 antagonism Inflammation Arthritis

Recommended Research Application Scenarios for 2-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946715-77-1) Based on Verified Differentiation Evidence


ADME Property Optimization: Screening for Reduced Lipophilicity in Phenoxyethyl Piperidine Series

Researchers conducting lead optimization on phenoxyethyl piperidine scaffolds should prioritize this compound when seeking reduced lipophilicity (LogP = 3.90) relative to 1-substituted isomers (LogP = 4.35) and chloro-substituted analogs (LogP = 4.26). The 0.45 LogP unit reduction versus the 1-substituted isomer translates to improved predicted membrane permeability profiles, making this compound suitable for ADME panel screening where lower lipophilicity is a desired property target.

Aqueous Solubility Enhancement: Formulation-Compatible Scaffold for Biochemical Assays

This compound is specifically indicated for high-throughput screening campaigns requiring superior predicted aqueous solubility. With LogSW = -3.12—representing approximately 3-fold higher predicted solubility than the 1-substituted isomer (LogSW = -3.61) —it offers reduced precipitation risk during serial dilution and broader compatibility with aqueous buffer systems. Procurement is recommended for assays where compound solubility has been a limiting factor with related piperidine derivatives.

Halogen-Free Lead Generation: Methyl-Substituted Alternative to Chloroaromatic Analogs

For drug discovery programs that mandate halogen-free chemical matter due to metabolic stability concerns or environmental toxicity considerations, this 3-methylphenoxy derivative provides a direct alternative to 3-chlorophenoxy analogs. The compound maintains a favorable property profile (LogP = 3.90, LogSW = -3.12) compared to the chloro analog (LogP = 4.26, LogSW = -3.58) while eliminating the chloro substituent, enabling exploration of halogen-free SAR space without sacrificing predicted drug-like properties.

EP4 Receptor Pharmacology: Tool Compound for Inflammatory Disease Research

Based on patent disclosure of Formula II phenoxyethyl piperidine compounds as selective EP4 receptor antagonists , this compound is appropriate for research programs investigating EP4-mediated signaling in inflammatory conditions, including osteoarthritis and rheumatoid arthritis. While this specific compound's potency data are not publicly disclosed, its structural inclusion within the claimed genus positions it as a procurement candidate for EP4 target validation and mechanism-of-action studies in cellular models of inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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